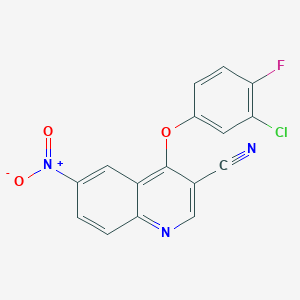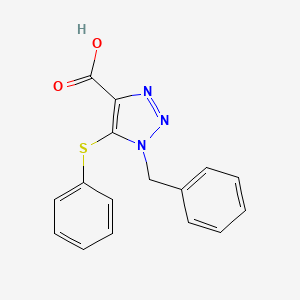![molecular formula C16H25NO B12917796 3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol CAS No. 38906-46-6](/img/structure/B12917796.png)
3-[1-Methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol is a chemical compound that features a phenol group attached to a pyrrolidine ring, which is further substituted with an isopentyl and a methyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diamines.
Substitution Reactions: The isopentyl and methyl groups are introduced via substitution reactions using suitable alkylating agents.
Phenol Attachment: The phenol group is attached to the pyrrolidine ring through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and pyrrolidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides for alkylation reactions, and halogenating agents for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the phenol or pyrrolidine ring.
Aplicaciones Científicas De Investigación
3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may interact with receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenol Derivatives: Compounds like 4-isopropylphenol and 2,6-dimethylphenol share structural similarities with 3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol.
Pyrrolidine Derivatives: Compounds such as 1-methylpyrrolidine and 3-isopentylpyrrolidine are structurally related.
Uniqueness
The unique combination of the phenol group with the substituted pyrrolidine ring in 3-(3-Isopentyl-1-methylpyrrolidin-3-yl)phenol imparts distinct chemical properties and biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
38906-46-6 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
3-[1-methyl-3-(3-methylbutyl)pyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C16H25NO/c1-13(2)7-8-16(9-10-17(3)12-16)14-5-4-6-15(18)11-14/h4-6,11,13,18H,7-10,12H2,1-3H3 |
Clave InChI |
NBYLDDKRYIOEHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(CCN(C1)C)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
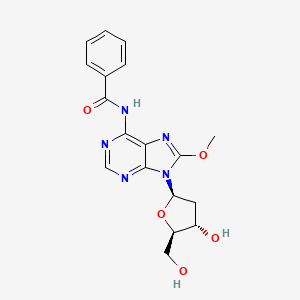

![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
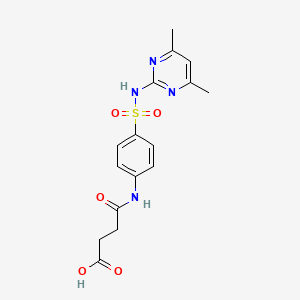
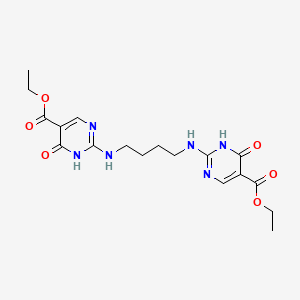
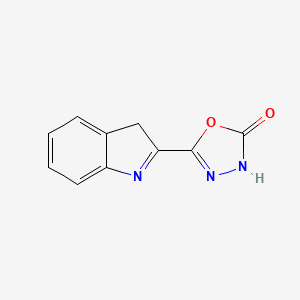
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)

![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dibromo-](/img/structure/B12917778.png)
